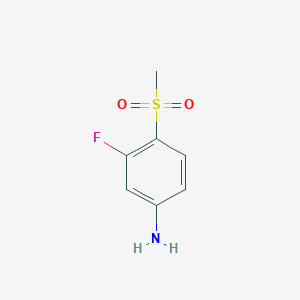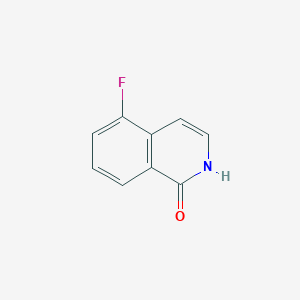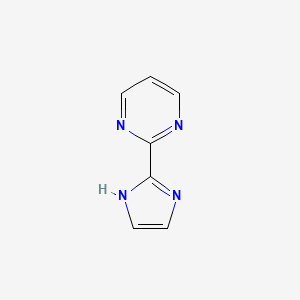
3-Fluoro-4-(methylsulfonyl)aniline
Vue d'ensemble
Description
3-Fluoro-4-(methylsulfonyl)aniline is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . The IUPAC name for this compound is 3-fluoro-4-(methylsulfonyl)aniline .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-(methylsulfonyl)aniline is1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 . This indicates the presence of a fluorine atom, a methylsulfonyl group, and an aniline group attached to a benzene ring . Physical And Chemical Properties Analysis
3-Fluoro-4-(methylsulfonyl)aniline is a white to brown solid . It has a boiling point of 117-118.4°C . The compound has a density of 1.4±0.1 g/cm³, a boiling point of 387.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique
Electrochemical Synthesis and Sulfonation
Researchers have explored the electrochemical synthesis of self-doped polyaniline in solutions containing fluorosulfonic acid, highlighting the control over the degree of sulfonation and conductivity of the polymer through the variation of reactant concentrations. This process demonstrates the substance's role in creating conductive and soluble polymers with potential applications in materials science (Şahin, Pekmez, & Yildiz, 2002).
Sulfonation Reaction Optimization
Further work on the in situ sulfonation reaction of aniline in mixtures of water and acetonitrile with fluorosulfonic acid (FSO3H) aimed to optimize conditions for polymer formation. This research contributes to understanding how solvent mixtures affect the growth rate and properties of the resulting polymer films, providing a basis for applications in polymer chemistry (Şahin, Pekmez, & Yildiz, 2002).
Fluorine Substitution in Herbicides
The impact of selective fluorine substitution on herbicidal properties has been studied, with findings suggesting that such modifications can significantly enhance herbicidal activity. This research shows the potential of fluorine-containing compounds like 3-Fluoro-4-(methylsulfonyl)aniline in developing more effective and selective agricultural chemicals (Hamprecht, Würzer, & Witschel, 2004).
Amination of Aryl Fluorosulfonates
The palladium- and nickel-catalyzed amination of aryl fluorosulfonates, including compounds related to 3-Fluoro-4-(methylsulfonyl)aniline, demonstrates their versatility in forming C–N bonds. This research could influence the development of novel organic synthesis methods and the creation of new pharmaceuticals or materials (Hanley, Clark, Krasovskiy, Ober, O'Brien, & Staton, 2016).
Nonlinear Optical Polyphosphazenes
A study on polyphosphazenes with second-order nonlinear optical chromophores highlights the application of sulfonyl groups, including those derived from 3-Fluoro-4-(methylsulfonyl)aniline, in creating materials with potential uses in optoelectronics and photonics (Li, Huang, Hua, Qin, Yang, & Ye, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSARYNAINPBAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624677 | |
| Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methylsulfonyl)aniline | |
CAS RN |
252561-34-5 | |
| Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)


![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)
![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)





![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)


